8-Boc-2-oxo-8-azabicyclo[3.2.1]octane 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1408076-39-0
VCID: VC2585260
InChI: InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane

CAS No.: 1408076-39-0

Cat. No.: VC2585260

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane - 1408076-39-0

Specification

CAS No. 1408076-39-0
Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3
Standard InChI Key SJGXXUBCKFNNGB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2

Introduction

Structural Information

Basic Identity and Nomenclature

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane is an organic compound with the IUPAC name tert-butyl 2-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate . It is registered with CAS Number 1408076-39-0 . The compound features a distinctive bicyclic framework with a protected nitrogen atom, which contributes to its utility in chemical synthesis.

Molecular Composition

The compound has a molecular formula of C₁₂H₁₉NO₃ and a molecular weight of 225.28 g/mol . This composition reflects its structure, which includes a carbonyl group and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen within the azabicyclo[3.2.1]octane framework.

Structural Representations

Various chemical notations are used to represent this compound:

  • SMILES: CC(C)(C)OC(=O)N1C2CCC1C(=O)CC2

  • InChI: InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-9H,4-7H2,1-3H3

  • InChIKey: SJGXXUBCKFNNGB-UHFFFAOYSA-N

The structural representations illustrate the spatial arrangement of atoms, which is crucial for understanding the compound's reactivity and potential applications.

Physical Properties

Collision Cross Section Data

Mass spectrometry analysis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane has generated predicted collision cross section (CCS) values for various adducts, as shown in the following table:

Adductm/zPredicted CCS (Ų)
[M+H]⁺226.14377151.5
[M+Na]⁺248.12571159.5
[M+NH₄]⁺243.17031158.7
[M+K]⁺264.09965157.3
[M-H]⁻224.12921149.7
[M+Na-2H]⁻246.11116151.5
[M]⁺225.13594151.8
[M]⁻225.13704151.8

These CCS values provide important analytical data for compound identification and characterization in mass spectrometry-based analyses .

Synthetic Approaches

General Synthesis Strategy

The synthesis of 8-Boc-2-oxo-8-azabicyclo[3.2.1]octane typically involves a strategic approach aimed at constructing the bicyclic framework with specific functional groups. The general synthetic pathway often includes:

  • Construction of the azabicyclo[3.2.1]octane skeleton

  • Protection of the nitrogen atom with a Boc (tert-butoxycarbonyl) group

  • Oxidation reactions to introduce the oxo (carbonyl) group at the 2-position

This sequential approach allows for the controlled assembly of the complex molecular structure with specific stereochemistry.

Applications in Research and Development

Pharmaceutical Applications

8-Boc-2-oxo-8-azabicyclo[3.2.1]octane serves as an important intermediate in pharmaceutical research and development. Its applications include:

  • As a building block in the synthesis of complex pharmaceutical compounds

  • In the development of compounds targeting the central nervous system

  • As a component in protein degrader building blocks, a growing area in drug discovery

The unique structural features of this compound make it particularly valuable for creating molecules with specific three-dimensional arrangements, which is crucial for targeted biological activity.

Organic Synthesis

In organic chemistry research, the compound functions as a versatile intermediate that enables:

  • The construction of complex molecular architectures

  • Structure-activity relationship studies in medicinal chemistry

  • Exploration of novel synthetic methodologies

The presence of both the Boc protecting group and the carbonyl functionality provides multiple reactive sites for further chemical transformations, enhancing its utility in synthetic organic chemistry.

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